Thymic Stromal Lymphopoietin-Inhibitor 11a, commonly referred to as TSLP-IN-11a, is a small molecule designed to modulate the activity of Thymic Stromal Lymphopoietin, a cytokine involved in immune responses and inflammation. TSLP plays a critical role in the differentiation and proliferation of T helper 2 cells, which are implicated in various allergic conditions and asthma. The compound TSLP-IN-11a has been identified as a promising candidate for therapeutic intervention in these diseases due to its ability to inhibit TSLP signaling pathways.
TSLP-IN-11a was developed through chemical modeling and synthesis based on the structure of flavonoids, particularly biphenyl flavanone analogs. These analogs were synthesized to enhance binding affinity to TSLP receptors, thereby inhibiting their signaling pathways effectively . The compound's efficacy has been evaluated in various preclinical studies.
TSLP-IN-11a belongs to the class of small molecule inhibitors targeting cytokine signaling pathways. It is categorized under pharmacological agents that modulate immune responses, particularly those related to allergic inflammation and asthma.
The synthesis of TSLP-IN-11a involves several key steps:
The synthesis process was optimized for yield and purity, with a focus on minimizing by-products. Reaction conditions such as temperature, solvent choice, and reaction time were carefully controlled.
TSLP-IN-11a features a biphenyl backbone with hydroxyl groups that are crucial for its interaction with the TSLP receptor. The molecular formula and structural representation indicate the presence of functional groups that facilitate hydrogen bonding and hydrophobic interactions with the receptor.
TSLP-IN-11a primarily interacts with the TSLP receptor through specific chemical reactions:
The binding interactions were characterized using surface plasmon resonance (SPR) and microscale thermophoresis (MST), confirming the dose-dependent inhibition of receptor signaling.
The mechanism by which TSLP-IN-11a exerts its effects involves several steps:
Studies have shown that treatment with TSLP-IN-11a leads to decreased levels of pro-inflammatory cytokines in vitro, supporting its potential use in treating allergic conditions.
Relevant data from stability studies indicate that TSLP-IN-11a maintains activity over a range of temperatures typically used in storage conditions.
TSLP-IN-11a has significant potential applications in:
Thymic Stromal Lymphopoietin (TSLP) is a pleiotropic cytokine predominantly secreted by epithelial cells at barrier surfaces such as skin, lungs, and gut. It functions as a master regulator of immune responses following environmental insults (allergens, pathogens, pollutants) [4] [8]. TSLP signals through a heterodimeric receptor complex composed of the TSLP receptor (TSLPR) and interleukin-7 receptor alpha (IL-7Rα), activating downstream JAK/STAT pathways [8] [9]. This cytokine orchestrates crosstalk between epithelial cells and immune cells (dendritic cells, T cells, mast cells, eosinophils), driving both innate and adaptive immunity [4] [7]. At barrier sites, TSLP overexpression triggers inflammatory cascades characterized by Th2 cytokine production (IL-4, IL-5, IL-13), IgE synthesis, eosinophil infiltration, and tissue remodeling—key pathological features in allergic diseases [3] [7].
The TSLP/TSLPR axis initiates type 2 inflammation upstream of multiple downstream effectors, positioning it as a pivotal therapeutic target. In asthma, epithelial-derived TSLP release in response to allergens or viruses activates dendritic cells to promote Th2 differentiation and cytokine production, leading to airway hyperresponsiveness and eosinophilic inflammation [3] [7]. Similarly, in atopic dermatitis, keratinocyte-derived TSLP induces cutaneous inflammation via mast cell activation and Th2 cell recruitment [8] [10]. Crucially, TSLP levels correlate with disease severity in asthma, atopic dermatitis, and chronic rhinosinusitis with nasal polyps [2] [3] [7]. Genetic variants in the TSLP gene are linked to increased susceptibility to allergic disorders, underscoring its pathogenic role [4] [8]. Beyond allergies, TSLP signaling contributes to fibrotic diseases and certain cancers by modulating the tumor microenvironment [1] [9].
While biologics like tezepelumab (anti-TSLP monoclonal antibody) and verekitug (TSLPR antagonist) demonstrate clinical efficacy in asthma and nasal polyps [3] [6], they face limitations:
Small-molecule inhibitors address these limitations by offering:
The development of TSLP-IN-11a represents a strategic shift toward orally bioavailable agents that disrupt the TSLP/TSLPR interface with high specificity [1] [5].
Table 1: Comparative Profiles of TSLP-Targeting Therapeutics
Therapeutic Modality | Example Agents | Molecular Target | Key Advantages | Key Limitations |
---|---|---|---|---|
Monoclonal Antibodies | Tezepelumab | TSLP ligand | Clinically validated efficacy in severe asthma | Parenteral administration, high cost |
Receptor Antagonists | Verekitug | TSLPR | Blocks receptor dimerization; broader pathway inhibition | Subcutaneous delivery required |
Fusion Proteins | TSLPR-Fc/IL-7Rα-Fc | TSLP ligand | High-affinity decoy receptors | Immunogenicity risk, protein stability issues |
Small-Molecule Inhibitors | TSLP-IN-11a | TSLP/TSLPR interface | Oral bioavailability, tissue penetration, low cost | Early development stage |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4